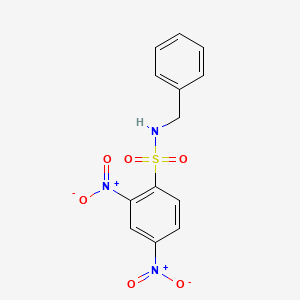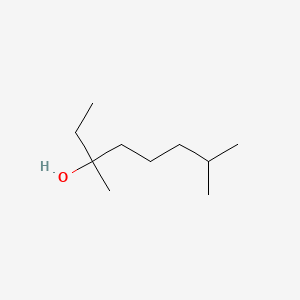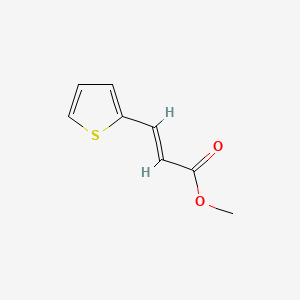
Methyl 3-(2-thienyl)acrylate
説明
“Methyl 3-(2-thienyl)acrylate” is a chemical compound that belongs to the family of thienylmethacrylates. It is used as a phenylalanine derivative which shows improved intestinal absorption of insulin in mice .
Synthesis Analysis
A series of novel methyl-2-(mercaptomethyl)-3-(2-thienyl) acrylate have been synthesized . The newly synthesized compounds were characterized by IR, NMR (1H and 13C) and mass . The synthesis of these compounds involves the Baylis-Hillman reaction , which has attracted the attention of organic chemists for preparing synthetically useful multifunctional molecules .Molecular Structure Analysis
The molecular formula of “Methyl 3-(2-thienyl)acrylate” is C8H8O2S . Its average mass is 168.213 Da and its monoisotopic mass is 168.024506 Da .Chemical Reactions Analysis
The irradiation of methyl 3-(2-furyl)acrylate in the presence of benzophenone led to the formation of a mixture of dimers . This reaction is an efficient synthetic method when using the corresponding acid, the acrylaldehyde derivative, and the corresponding methyl ketone as well .科学的研究の応用
Electropolymerization and Electrochemical Characterization
Methyl 3-(2-thienyl)acrylate and its derivatives have been synthesized and subjected to electropolymerization, leading to the formation of electroactive films. These studies reveal the polymerization processes primarily involve the thiophene ring, with no significant polyacrylate formation detected. Investigations into the oxidation of these polymers via in situ external reflectance FTIR spectroscopy have highlighted the presence of charge carriers, indicating the conductive nature of the resultant polythiophenes. Furthermore, the surface morphology of these polymers has been characterized using atomic force microscopy, showcasing a granular structure typical of polythiophenes (Lankinen et al., 1999).
Conformational Studies and Spectroscopy
Research into the conformational aspects of β-(2-thienyl)acrylic esters and related compounds has been conducted to determine their predominant conformations. Techniques such as Lanthanoid-Induced Shift (LIS) NMR spectroscopy have been employed, revealing insights into the molecular structures and electronic interactions within these compounds (Hirota et al., 1976).
Functionalization and Synthetic Applications
The incorporation of thiophene moieties into molecules through electrophilic reactions promoted by samarium diiodide has been investigated. This approach allows for the regioselective functionalization of thiophene-incorporating compounds with aldehydes, ketones, and conjugated esters, facilitating the synthesis of complex molecules with remote functional groups (Yang et al., 2000).
Environmental Applications
Methyl 3-(2-thienyl)acrylate's derivatives have also been examined in environmental contexts, such as their role in the biotrickling filtration for the removal of volatile organic compounds. Studies have demonstrated the efficiency of these systems in eliminating toxic compounds, with specific microbial communities being responsible for the degradation processes (Wu et al., 2016).
Safety and Hazards
特性
IUPAC Name |
methyl (E)-3-thiophen-2-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-10-8(9)5-4-7-3-2-6-11-7/h2-6H,1H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVOGMDMMCLQFJ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420771 | |
| Record name | methyl 3-(2-thienyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-thienyl)acrylate | |
CAS RN |
57502-38-2, 20883-96-9 | |
| Record name | Methyl (2E)-3-(2-thienyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57502-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-(2-thienyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



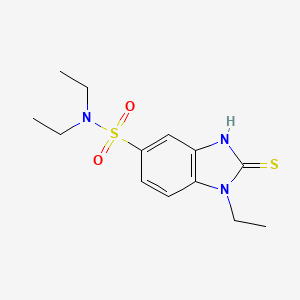
![2-Chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-YL}acetamide](/img/structure/B3427152.png)
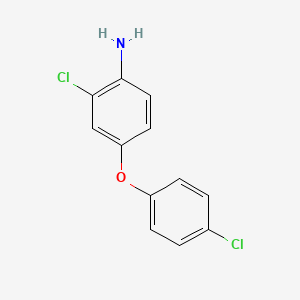
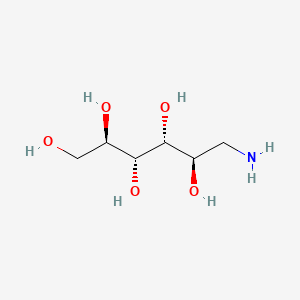
![4-Chloro-6-methylfuro[3,2-c]pyridine](/img/structure/B3427182.png)
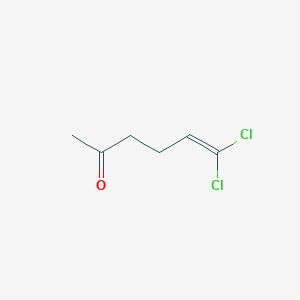
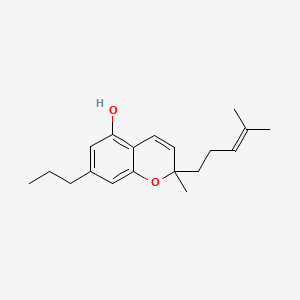

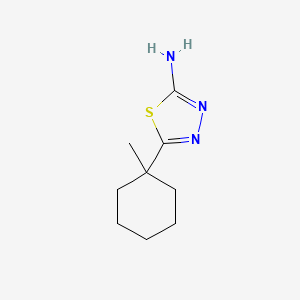

![18-(4,5-Dimethyl-6-oxo-2,3-dihydropyran-2-yl)-14,20-dihydroxy-5,18-dimethyl-19,21-dioxapentacyclo[12.6.1.01,17.04,13.05,10]henicosa-8,10-dien-6-one](/img/structure/B3427222.png)
